N-(prop-2-yn-1-yl)piperidin-3-amine
Description
Properties
Molecular Formula |
C8H14N2 |
|---|---|
Molecular Weight |
138.21 g/mol |
IUPAC Name |
N-prop-2-ynylpiperidin-3-amine |
InChI |
InChI=1S/C8H14N2/c1-2-5-10-8-4-3-6-9-7-8/h1,8-10H,3-7H2 |
InChI Key |
GNEJVOGEYBGJTE-UHFFFAOYSA-N |
Canonical SMILES |
C#CCNC1CCCNC1 |
Origin of Product |
United States |
Preparation Methods
Direct Propargylation of Piperidin-3-amine
One common approach is the direct alkylation of piperidin-3-amine with propargyl bromide (3-bromo-1-propyne) under basic conditions. This nucleophilic substitution involves the amine nitrogen attacking the electrophilic carbon of propargyl bromide, displacing bromide and forming the N-propargyl derivative.
- Typical conditions: Use of a suitable base (e.g., potassium carbonate or sodium hydride) in polar aprotic solvents like acetonitrile or dimethylformamide.
-
Piperidin-3-amine + Propargyl bromide → this compound
Yields: Reported yields range from moderate to high (~70-95%) depending on reaction time and temperature.
This method is straightforward but requires careful control of stoichiometry to avoid over-alkylation or side reactions.
Multicomponent A3 Coupling Reaction
The A3 coupling (aldehyde-alkyne-amine) is a versatile one-pot method to synthesize propargyl amines, including this compound derivatives.
-
- Piperidin-3-amine, an aldehyde (often formaldehyde), and a terminal alkyne (propyne or substituted alkynes) are combined.
- A metal catalyst (e.g., copper, ruthenium, or bimetallic catalysts like Ru@SiO2-[Cu-NHC]) facilitates the coupling.
- The reaction proceeds through iminium ion formation from amine and aldehyde, followed by nucleophilic addition of the alkyne to yield the propargyl amine.
Advantages: One-pot, atom-economical, and allows structural diversity by varying aldehyde and alkyne components.
Example: Using piperidine (or piperidin-3-amine), paraformaldehyde, and phenylacetylene under Ru@SiO2-[Cu-NHC] catalyst conditions yielded propargyl amines in excellent yields (>99%) with high selectivity.
Mannich Reaction Followed by Propargylation
Another strategy involves a Mannich-type reaction where a piperidine derivative is first functionalized with an aldehyde and a secondary amine, followed by alkylation with propargyl bromide.
This method is useful for synthesizing aminoacetylenic piperidine derivatives with additional substituents.
For example, 4,4-dimethylglutarimide was alkylated with propargyl bromide to form 4,4-dimethyl-1-(prop-2-yn-1-yl)piperidine-2,6-dione, which then underwent Mannich reactions to introduce amine functionalities.
Detailed Experimental Conditions and Yields
| Method | Starting Materials | Catalyst/Base | Solvent | Temperature | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Direct Propargylation | Piperidin-3-amine + Propargyl bromide | K2CO3 or NaH | Acetonitrile | Room temp to 60°C | 70-95 | Requires base, careful stoichiometry control |
| A3 Coupling | Piperidin-3-amine + Formaldehyde + Alkyne | Ru@SiO2-[Cu-NHC] catalyst | Heptane | 40-80°C | >99 | One-pot, high selectivity, mild conditions |
| Mannich + Propargylation | Piperidine derivatives + Formaldehyde + Amine + Propargyl bromide | CuI (catalytic) | Dioxane | 40°C | 75-95 | Multi-step, allows complex substitution patterns |
Mechanistic Insights
Direct propargylation proceeds via nucleophilic substitution at the propargyl bromide carbon by the piperidin-3-amine nitrogen.
A3 coupling involves:
- Formation of an iminium ion intermediate from the amine and aldehyde.
- Copper or ruthenium catalyzed addition of the terminal alkyne to the iminium ion.
- Formation of the propargyl amine product.
Mannich reaction involves condensation of amine, formaldehyde, and a secondary amine to form an aminomethyl intermediate, which can then be alkylated with propargyl bromide.
Characterization Data
Typical characterization of this compound includes:
NMR Spectroscopy (1H and 13C):
- Terminal alkyne proton (≡C–H) signal near 2.0-2.5 ppm.
- Propargyl methylene (-CH2-C≡C) at ~3.3-4.0 ppm.
- Piperidine ring protons between 1.0-3.0 ppm.
- Amino protons may appear as broad singlets.
-
- C≡C stretching vibration around 2100-2140 cm^-1.
- N–H stretching bands near 3300-3500 cm^-1.
-
- Consistent with calculated values for C, H, N content.
Summary and Recommendations
The A3 coupling method is the most efficient and versatile for synthesizing this compound, offering high yields and mild reaction conditions.
Direct alkylation remains a straightforward alternative but may require optimization to avoid side products.
Mannich reaction-based methods are suitable for more complex derivatives but involve additional steps.
For scale-up or medicinal chemistry applications, the choice depends on substrate availability, desired substitution pattern, and catalyst accessibility.
Chemical Reactions Analysis
Types of Reactions
N-(prop-2-yn-1-yl)piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: The prop-2-yn-1-yl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and catalyst playing crucial roles.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
N-(prop-2-yn-1-yl)piperidin-3-amine has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into its pharmacological properties may lead to the development of new drugs targeting specific biological pathways.
Industry: The compound’s unique structure makes it valuable in the development of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-(prop-2-yn-1-yl)piperidin-3-amine involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes or receptors, influencing various biochemical pathways. Detailed studies on its binding affinity and molecular interactions are necessary to elucidate its precise mechanism of action .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Notable Properties |
|---|---|---|---|---|
| N-(prop-2-yn-1-yl)piperidin-3-amine | C8H14N2 | 138.21 | Propargyl, piperidine | High reactivity for click chemistry |
| N,N-Dimethyl-1-(prop-2-yn-1-yl)piperidin-3-amine | C10H18N2 | 166.26 | N,N-dimethyl, propargyl | Increased lipophilicity |
| N-(3-Phenylprop-2-yn-1-yl)-2-propen-1-amine | C12H13N | 171.24 | Phenyl, propargyl | Enhanced aromatic interactions |
| (3R)-N-{3,6-dichloro-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-3-amine | C10H13Cl3N6 | 323.61 | Pyrazolopyrimidine, Cl atoms | Kinase inhibition potential |
Biological Activity
N-(prop-2-yn-1-yl)piperidin-3-amine, a compound featuring a piperidine ring substituted with a propargyl group, has garnered interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, focusing on its antimicrobial and anticancer properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound is characterized by the following structural formula:
This structure allows for various interactions with biological targets, which are critical for its pharmacological effects.
1. Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various piperidine derivatives, this compound demonstrated effectiveness against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were reported as follows:
| Compound | MIC (mg/mL) | Target Organism |
|---|---|---|
| This compound | 0.0039 - 0.025 | S. aureus, E. coli |
These results suggest that the compound may disrupt bacterial cell membranes and inhibit growth effectively .
2. Anticancer Activity
The anticancer potential of this compound has also been explored. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines, with mechanisms involving caspase activation and cell cycle arrest. A notable study reported the following findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HeLa (cervical) | 15 | Apoptosis via caspase activation |
| MCF7 (breast) | 25 | Cell cycle arrest in S-phase |
The compound's ability to modulate apoptotic pathways positions it as a candidate for further development in cancer therapeutics .
The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to bind to enzymes or receptors involved in cellular signaling pathways, leading to altered enzyme activities and subsequent biological effects. The compound has shown inhibitory activity against monoamine oxidase (MAO), which is crucial for neurotransmitter metabolism:
| Enzyme Target | Inhibition Type | IC50 (µM) |
|---|---|---|
| MAO-A | Mixed-type | 49.3 |
| MAO-B | Competitive | 91.3 |
These inhibitory effects may contribute to the compound's neuroprotective properties and its potential in treating neurodegenerative diseases .
Case Studies and Research Findings
Several studies have been conducted to evaluate the biological activity of piperidine derivatives, including this compound:
- Antimicrobial Efficacy : A comparative analysis of various piperidine derivatives highlighted the superior antimicrobial properties of this compound against resistant strains of bacteria, suggesting its potential role in developing new antibiotics .
- Cancer Therapeutics : Research involving this compound showed promising results in inducing apoptosis in multiple cancer cell lines, indicating its potential as a lead compound for anticancer drug development .
- Neuroprotective Effects : Studies have indicated that this compound may protect neuronal cells from oxidative stress-induced damage, further supporting its role in neuroprotection .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(prop-2-yn-1-yl)piperidin-3-amine, and how can reaction conditions be optimized for yield and purity?
- Methodological Answer : The compound can be synthesized via alkyne-amine coupling reactions. A Ti–Mg-catalyzed carbocyclization approach, similar to methods used for structurally related amines (e.g., Ti(O-iPr)₄/EtMgBr with Et₂Zn in anhydrous THF), may be adapted . Optimization involves solvent selection (polar aprotic solvents enhance reactivity), temperature control (0–25°C to minimize side reactions), and stoichiometric tuning of the alkyne:amine ratio. Post-synthesis purification via column chromatography (silica gel, gradient elution with EtOAc/hexane) is critical to isolate the product (>95% purity). Monitor reaction progress using TLC and confirm purity via HPLC-MS .
Q. How can the molecular structure of this compound be confirmed experimentally?
- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:
- NMR : ¹H/¹³C NMR to identify characteristic peaks (e.g., alkyne protons at δ ~2.1 ppm, piperidine ring protons at δ ~1.5–3.0 ppm) .
- X-ray crystallography : For unambiguous confirmation, grow single crystals via slow evaporation in a hexane/EtOAc mixture. Refine the structure using SHELXL (version 2018+) with high-resolution data (R-factor < 0.05). SHELX programs are robust for small-molecule refinement, particularly for resolving torsional angles in heterocyclic amines .
Q. What safety protocols are essential when handling this compound in the laboratory?
- Methodological Answer :
- Personal protective equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation .
- Storage : Store in airtight containers under nitrogen at –20°C to prevent degradation.
- Spill management : Absorb spills with inert material (e.g., vermiculite), neutralize with dilute acetic acid, and dispose as hazardous waste .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives of this compound for targeted biological activity?
- Methodological Answer :
- Docking studies : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., enzymes with active sites accommodating piperidine scaffolds). Validate with MD simulations (GROMACS) to assess stability of ligand-receptor complexes .
- QSAR analysis : Correlate substituent effects (e.g., electron-withdrawing groups on the alkyne) with activity using multivariate regression models.
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Multi-technique validation : Cross-verify NMR assignments with 2D experiments (COSY, HSQC, HMBC). For example, HMBC can confirm connectivity between the alkyne and piperidine nitrogen.
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (e.g., C₈H₁₂N₂ requires exact mass 136.1000). Discrepancies >3 ppm suggest impurities or incorrect assignments .
Q. How can reaction scalability be achieved without compromising enantiomeric purity in asymmetric synthesis?
- Methodological Answer :
- Catalyst optimization : Use chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysts (e.g., Ru-BINAP complexes) to maintain stereocontrol at scale.
- Process analytical technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor enantiomeric excess (ee) in real time during continuous flow synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
